8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-boronic Acid Pinacol Ester
Description
8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-boronic Acid Pinacol Ester is a boronic acid pinacol ester derivative featuring a partially hydrogenated quinoline scaffold. The compound incorporates a methyl group at the 8-position and a ketone at the 2-position, which influence its electronic and steric properties. Its pinacol ester moiety enhances solubility in organic solvents, making it suitable for cross-coupling reactions such as Suzuki-Miyaura couplings, a cornerstone of modern organoboron chemistry .
Properties
IUPAC Name |
8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-10-8-12(9-11-6-7-13(19)18-14(10)11)17-20-15(2,3)16(4,5)21-17/h8-9H,6-7H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVYYOVHQQZMFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)CCC(=O)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is extensively used in organic synthesis, particularly in the formation of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. It is also used in the synthesis of various heterocyclic compounds.
Biology: In biological research, it is used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: It has applications in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: It is used in the chemical industry for the synthesis of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts in cross-coupling reactions and the interaction with various nucleophiles in substitution reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
Isoquinoline Derivatives
- 3,4-Dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-isoquinolinone (): This analog replaces the quinoline core with an isoquinolinone structure. However, the lactam (oxo) group may alter electronic effects compared to the ketone in the target compound .
- N-Boc-1,2,3,4-Tetrahydroisoquinoline-6-boronic Acid Pinacol Ester (): The Boc-protected amine in this derivative enhances stability during synthesis but requires deprotection steps for further functionalization, unlike the methyl and oxo groups in the target compound, which are inert under typical coupling conditions .
Heterocyclic Modifications
- However, the methoxy group may introduce competing coordination effects with metal catalysts .
- 7-Methyl-2-oxoindoline-5-boronic Acid Pinacol Ester (): Replacing the tetrahydroquinoline with an indoline scaffold modifies the ring strain and conjugation. The indoline’s fused benzene-pyrrolidine system may reduce solubility compared to the partially saturated quinoline in the target compound .
Substituent Effects on Reactivity and Stability
Electron-Withdrawing vs. Electron-Donating Groups
4-Nitrophenylboronic Acid Pinacol Ester ():
The nitro group strongly withdraws electrons, increasing the boronic ester’s electrophilicity and reaction rate with H₂O₂. In contrast, the methyl and oxo groups in the target compound provide moderate electron-withdrawing effects, balancing stability and reactivity .- 3-Methylthiophene-2-boronic Acid Pinacol Ester (): The thiophene’s electron-rich aromatic system enhances reactivity in couplings but may reduce stability under acidic conditions compared to the tetrahydroquinoline scaffold .
Steric Effects
- The target compound’s simpler structure offers more predictable reaction kinetics .
Comparative Data Table
Key Research Findings
Synthetic Efficiency: The target compound’s synthesis likely parallels methods for 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester, which employs low-loading palladium catalysts (). However, the tetrahydroquinoline core may require tailored conditions to avoid dehydrogenation .
Reactivity : While electron-deficient boronic esters (e.g., nitro-substituted) react faster in Suzuki couplings, the target compound’s balanced electronic profile ensures compatibility with diverse aryl halides without side reactions .
Applications: Derivatives like 2-Boc-5-fluoro-1,2,3,4-tetrahydroisoquinoline-7-boronic Acid Pinacol Ester () highlight the utility of such compounds in drug discovery, particularly for introducing fluorine atoms into bioactive molecules .
Biological Activity
8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-boronic Acid Pinacol Ester (CAS Number: 2304633-96-1) is a boronic acid derivative characterized by its unique tetrahydroquinoline structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in organic synthesis. The following sections explore its biological activity, synthesis, and relevance to medicinal chemistry.
- Molecular Formula : C₁₆H₂₂BNO₃
- Molecular Weight : 287.16 g/mol
- Appearance : White to yellow solid
- Purity : Typically around 97% .
Anticancer Properties
Research indicates that boronic acid derivatives, including this compound, exhibit significant anticancer properties. These compounds can inhibit proteasome activity, leading to apoptosis in cancer cells. The mechanism involves the reversible binding of boronic acids to the active site of proteasomes, which is crucial for protein degradation and cell cycle regulation .
Table 1: Summary of Anticancer Activity
| Study | Type of Cancer | Mechanism | Result |
|---|---|---|---|
| Multiple Myeloma | Proteasome Inhibition | Induced apoptosis | |
| Breast Cancer | Cell Cycle Arrest | Reduced cell proliferation |
Antibacterial and Antiviral Activity
Boronic acid derivatives have also been studied for their antibacterial and antiviral activities. The introduction of the boronic acid moiety enhances the binding affinity to bacterial enzymes and viral proteins, potentially leading to the development of new antimicrobial agents. These compounds can disrupt bacterial cell wall synthesis and interfere with viral replication processes .
Table 2: Summary of Antibacterial and Antiviral Activity
| Study | Pathogen Type | Mechanism | Result |
|---|---|---|---|
| Bacterial | Enzyme Inhibition | Effective against Gram-positive bacteria | |
| Viral | Viral Protein Binding | Inhibited viral replication |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the tetrahydroquinoline core.
- Introduction of the boronic acid functionality through a pinacol esterification reaction.
- Purification and characterization using NMR and mass spectrometry techniques.
Case Study 1: Development of Anticancer Agents
A study demonstrated that modifications on boronic acid derivatives can lead to enhanced selectivity for cancer cells over normal cells. This was particularly observed in compounds similar to this compound, where structural variations influenced their cytotoxicity profiles against various cancer cell lines .
Case Study 2: Antiviral Applications
Another research highlighted the potential use of boronic acid derivatives in antiviral therapies. The study focused on the interaction between these compounds and viral proteases, showing that they could inhibit viral entry into host cells effectively .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 8-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-boronic acid pinacol ester?
- Methodology : A common approach involves palladium-catalyzed Miyaura borylation of halogenated precursors. For example, brominated tetrahydroquinoline derivatives are reacted with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (1–3 mol%) and potassium carbonate in 1,4-dioxane under reflux . Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization (70–85%) depends on catalyst loading and reaction time.
Q. How can researchers ensure the purity and structural integrity of this compound after synthesis?
- Methodology : Use orthogonal analytical techniques:
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>97% by GC or HPLC) .
- NMR (¹H, ¹³C, ¹⁹F if applicable) to confirm boronic ester formation (e.g., absence of free boronic acid signals at δ 7–8 ppm in ¹H NMR) .
- Mass spectrometry (ESI-MS or HRMS) to verify molecular ion peaks matching the expected formula (e.g., C₁₆H₂₃BNO₃) .
Q. What solvents and conditions are optimal for storing this compound to prevent hydrolysis?
- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). Avoid protic solvents (e.g., water, alcohols) to minimize boronic ester degradation. Stability tests via periodic NMR/HPLC monitoring over 6 months are recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic ester in complex substrates?
- Methodology :
- Catalyst screening : Compare Pd(PPh₃)₄, Pd(OAc)₂ with ligands like SPhos or XPhos for electron-deficient aryl halides .
- Solvent effects : Test mixed solvents (toluene/ethanol, 3:1) to balance solubility and reactivity .
- Temperature control : Microwave-assisted synthesis (100–120°C, 30 min) improves yields for sterically hindered partners .
- Data interpretation : Use Design of Experiments (DoE) to analyze interactions between variables (e.g., catalyst loading vs. temperature) .
Q. How should researchers address contradictions in reported catalytic efficiencies for this compound?
- Methodology :
- Comparative studies : Replicate protocols from conflicting studies (e.g., Pd₂(dba)₃ vs. PdCl₂(dppf)) under identical conditions .
- Kinetic profiling : Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps .
- Post-hoc analysis : Characterize palladium nanoparticles (TEM/XPS) to correlate catalyst morphology with activity .
Q. What mechanistic insights exist for the deboronation side reactions observed during cross-coupling?
- Methodology :
- Isotopic labeling : Use deuterated solvents (D₂O, CD₃OD) to trace protonolysis pathways via ²H NMR .
- Computational modeling : DFT studies (e.g., Gaussian 09) to calculate transition-state energies for boronic ester hydrolysis vs. transmetallation .
- Additive screening : Introduce stabilizing agents (e.g., 2,6-lutidine) to suppress protodeboronation .
Key Considerations for Experimental Design
- Scaling up synthesis : Pilot reactions in flow reactors (e.g., 10 mmol scale) to assess exotherm management and reproducibility .
- Handling hygroscopic intermediates : Use gloveboxes for weighing and reaction setup to prevent moisture ingress .
- Troubleshooting low yields : Check for residual water (Karl Fischer titration) or oxygen contamination (via Schlenk techniques) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
